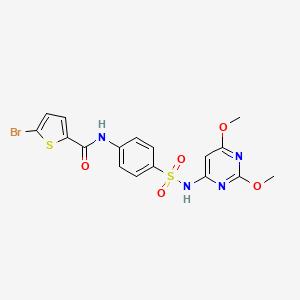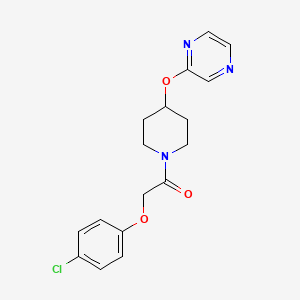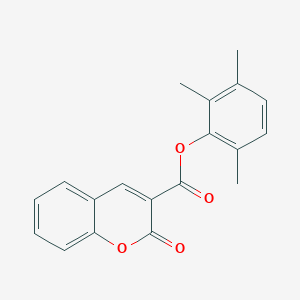![molecular formula C11H7Cl2FN2 B2936873 3-Chloro-6-[(2-chloro-6-fluorophenyl)methyl]pyridazine CAS No. 320419-53-2](/img/structure/B2936873.png)
3-Chloro-6-[(2-chloro-6-fluorophenyl)methyl]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-[(2-chloro-6-fluorophenyl)methyl]pyridazine (3C6FMP) is an organofluorine compound with a wide range of applications in scientific research. It has been used in a variety of studies, including the synthesis of pharmaceuticals, the synthesis of polymers, and the investigation of biochemical and physiological effects. 3C6FMP has a number of advantages over other compounds, such as its low cost, low toxicity, and its ability to be used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Pyridazine derivatives have demonstrated significant biological properties, including anti-tumor and anti-inflammatory activities. Recent studies have synthesized and characterized various pyridazine derivatives, employing techniques such as NMR, IR, and mass spectral studies, complemented by single crystal X-ray diffraction. These compounds have been subjected to density functional theory (DFT) calculations to assess their theoretical and experimental structural properties, energy levels, and quantum chemical parameters. Hirshfeld surface analysis and energy frameworks constructed through different intermolecular interaction energies have provided deeper insights into the molecular packing strength and stability of these compounds (Sallam et al., 2021; Sallam et al., 2021).
Herbicidal Activities
Research into pyridazine derivatives has also uncovered their potential as herbicides. Novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have been synthesized and evaluated for their herbicidal activities. Some of these compounds have shown promising results, capable of completely inhibiting chlorophyll at very low concentrations and displaying higher herbicidal activities than commercial bleaching herbicides against dicotyledonous plants (Xu et al., 2008).
Antianxiety and CNS Activities
Some 3-acylaminomethyl derivatives of pyridazine have been synthesized and tested for binding to central and peripheral-type benzodiazepine receptors, revealing a strong and selective binding to peripheral-type benzodiazepine receptors. These findings suggest potential applications in the development of compounds targeting these receptors, with implications for designing new therapeutic agents (Barlin et al., 1996).
Molecular Docking and Agrochemical Uses
Pyridazine derivatives are explored in agriculture for various applications, including as molluscicidal, anti-feedant, insecticidal, herbicidal, plant growth regulators, and other agrochemical uses. The synthesis, structure elucidation, and docking study of novel pyridazine derivatives against fungal pathogens like Fusarium oxysporum highlight their potential as effective agrochemical agents (Sallam et al., 2022).
Propiedades
IUPAC Name |
3-chloro-6-[(2-chloro-6-fluorophenyl)methyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FN2/c12-9-2-1-3-10(14)8(9)6-7-4-5-11(13)16-15-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGJARUQBUNIGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NN=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-amine;2,2,2-trifluoroacetic acid](/img/structure/B2936791.png)
![4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2936792.png)
![2,2,3,3,4,4,4-heptafluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B2936794.png)
![2-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride](/img/structure/B2936797.png)
![2-[(4-chlorophenyl)methylthio]-N-[4-(methylpropyl)phenyl]acetamide](/img/structure/B2936798.png)


![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2936807.png)
![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2936808.png)


![N-(3,4-dimethoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2936811.png)
methanamine](/img/structure/B2936812.png)
![(E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2936813.png)
